Cas no 298-55-5 (Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-)
298-55-5 structure
Product Name:Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-
CAS番号:298-55-5
MF:C26H27ClN2
メガワット:402.958985567093
CID:261881
PubChem ID:5375618
Update Time:2025-04-19
Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-
- 1-(4-Chlor-alpha-phenylbenzyl)-4-cinnamylpiperazin
- Chlorcinnarizine
- Chlorcinnazine
- Clocinizina
- Clocinizine
- Clocinizine-D8
- 1-(4-chloro-benzhydryl)-4-(3-phenyl-allyl)-piperazine
- 1-[(4-chlorophenyl)(phenyl)methyl]-
- 1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propenyl)piperazine
- 1-< 4-Chlor-benzhydryl> -4-cinnamyl-piperazin
- 1-Cinnamyl-4-< 4-chlor-benzhydryl> -piperazin
- Clocinizina [INN-Spanish]
- Clocinizine [INN:DCF]
- Clocinizinum
- Clocinizinum [INN-Latin]
- SureCN30363
- CLOCINIZINE [WHO-DD]
- ZSQANMZWGKYDER-JXMROGBWSA-N
- UNII-8HQJ711KH8
- AKOS001388273
- SR-01000944962-1
- CHEBI:135647
- PIPERAZINE, 1-((4-CHLOROPHENYL) PHENYLMETHYL)-4-(3-PHENYL-2-PROPEN-1-YL)-
- 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine
- 1-(p-Chloro-.alpha.-phenylbenzyl)-4-cinnamylpiperazine
- chlorocinnarizine
- CHEMBL3989706
- SCHEMBL30363
- SR-01000944962
- Z44528386
- UPCMLD0ENAT5886944:001
- CLOCINIZINE [INN]
- Q5134770
- CLOCINIZINE [MI]
- 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- 298-55-5
- Cliocinizine
- 8HQJ711KH8
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(2E)-3-phenyl-2-propenyl]piperazine #
-
- インチ: 1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+
- InChIKey: ZSQANMZWGKYDER-JXMROGBWSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)N1CCN(C/C=C/C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 402.1862766g/mol
- どういたいしつりょう: 402.1862766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 6.5Ų
Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)- 関連文献
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
298-55-5 (Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
NewCan Biotech Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Pearlk Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬